![molecular formula C13H12N2O7 B6331659 Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate CAS No. 820977-00-2](/img/structure/B6331659.png)
Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate, also known as MNBD, is a synthetic compound derived from nitrobenzene. It is a nitrobenzene derivative that has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. MNBD is a relatively new compound and is still being studied for its potential applications and benefits.
科学的研究の応用
Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the synthesis of other compounds, the development of new drugs, and the study of biochemical and physiological effects. This compound has also been studied for its ability to act as an antioxidant, as well as its potential to act as an anti-inflammatory agent.
作用機序
The exact mechanism of action of Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate is still being studied. However, it is believed that this compound binds to certain proteins and enzymes in the body, which can lead to changes in biochemical and physiological processes. It is also believed that this compound can act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory properties, which can be beneficial in treating inflammatory conditions such as arthritis. This compound has also been studied for its ability to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity profile, and is relatively stable. However, this compound can be expensive to purchase and may not be available in all countries. Additionally, this compound may not be suitable for use in all experiments, as its mechanism of action is still being studied.
将来の方向性
There are several potential future directions for the use of Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate. It could be studied further for its potential applications in drug development, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, this compound could be studied for its potential to act as a signal transduction inhibitor, as well as its potential to act as an enzyme inhibitor. It could also be studied for its potential to act as a chelator, which could be beneficial in treating certain diseases. Finally, this compound could be studied for its potential to act as a neuroprotective agent, which could be beneficial in treating certain neurological disorders.
合成法
Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate is synthesized through a multi-step process. The first step involves the reaction of nitrobenzene with ethylenediamine to form ethylenediaminonitrobenzene. This is then reacted with acetic anhydride to form this compound.
特性
IUPAC Name |
methyl 2-[[(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O7/c1-20-13(17)6-14-12(16)3-2-8-4-10-11(22-7-21-10)5-9(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSMOUHESYIOQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)
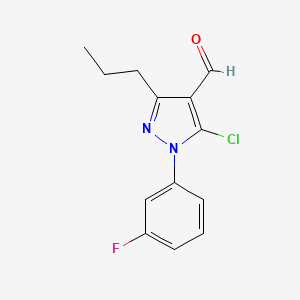
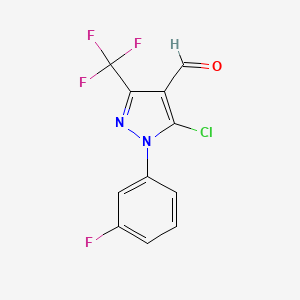


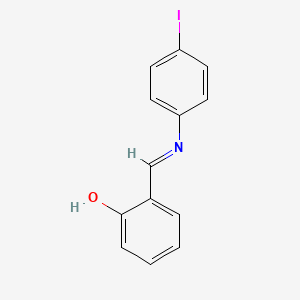
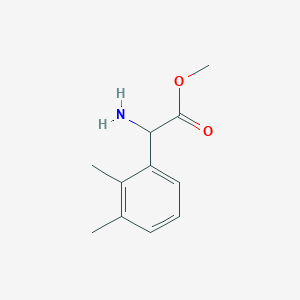
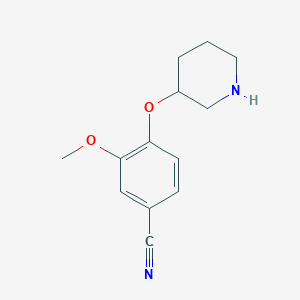
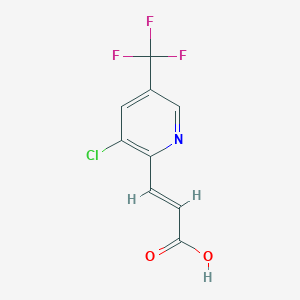


![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)
